molecular formula C10H6ClNO3 B1269932 2-Amino-6-chloro-3-formylchromone CAS No. 68301-77-9

2-Amino-6-chloro-3-formylchromone

Cat. No. B1269932
CAS RN: 68301-77-9
M. Wt: 223.61 g/mol
InChI Key: GCFVPLUXLQEQJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromone derivatives, including 2-Amino-6-chloro-3-formylchromone, often involves reactions that introduce functional groups to the chromone skeleton, enhancing its reactivity and utility in further chemical transformations. One notable method is the synthesis of 3-(dichloroacetyl)chromone, which can serve as a precursor to various formylated derivatives through reactions with electron-rich amino-heterocycles, leading to a diverse set of fused pyridines (Iaroshenko et al., 2011). Another approach involves a pseudo-five-component reaction between 3-formylchromones and other reagents, forming chromone-containing tripeptides, indicative of the compound's versatility in synthesis processes (Teimouri et al., 2011).

Molecular Structure Analysis

The molecular structure of chromone derivatives, such as 2-Amino-6-chloro-3-formylchromone, is crucial in determining their reactivity and physical properties. A comprehensive quantum mechanical study, including equilibrium geometry and vibrational frequencies, provides insights into the conformational stability and electronic distribution within the molecule (Gupta et al., 2012).

Chemical Reactions and Properties

Chromones are reactive towards various nucleophiles due to the electron-deficient centers present in their structure. The reaction of 3-formylchromones with primary aromatic amines or hydrazine leads to the formation of a variety of molecules, including hydrazones and pyrazoles, which have been explored for their potential in drug discovery (Galarraga et al., 2016).

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Application : The reaction of 3-formylchromone with 5-amino-1H-pyrazoles in ethanol results in the synthesis of 6-(2-hydroxy-benzoyl)pyrazolo[1,5-a]pyrimidines. This process is significant in the field of organic chemistry for synthesizing complex heterocyclic compounds, which are of interest in pharmaceutical research and development (Quiroga et al., 2002).

Reactions with Hydroxylamine

  • Application : Research on 3-substituted chromones, including 3-formylchromone, with hydroxylamine in alkaline medium leads to the synthesis of compounds like 2-aminochromone-3-carboxamide and 3-amino-4H-chromeno[3,4-d]isoxazol-4-one. These reactions and the resulting compounds have potential applications in medicinal chemistry and drug discovery (Sosnovskikh et al., 2008).

Vibrational Spectroscopic Studies

  • Application : A quantum mechanical study of 2-amino 6-bromo 3-formylchromone has provided insights into its molecular structure and spectroscopic properties. These studies are crucial for understanding the physical and chemical properties of such compounds, which can be beneficial in various fields like material science and molecular engineering (Gupta et al., 2012).

Anti-leishmanial and Anti-trypanosomal Activity

  • Application : Chromone derivatives synthesized from 3-formylchromone have shown promising in vitro anti-leishmanial and anti-trypanosomal activity. This suggests their potential as antiparasitic agents in medicinal chemistry (Galarraga et al., 2016).

Safety And Hazards

“2-Amino-6-chloro-3-formylchromone” is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-amino-6-chloro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFVPLUXLQEQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351013
Record name 2-Amino-6-chloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-3-formylchromone

CAS RN

68301-77-9
Record name 2-Amino-6-chloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-3-formylchromone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Łazarenkow, J Nawrot-Modranka… - Medicinal Chemistry …, 2012 - Springer
… An equimolar mixture of 2-amino-6-chloro-3-formylchromone (4) (0.45 mmol) and 2-hydroxyethylhydrazine (5e) in 25 ml of toluene was refluxed at 181C for 36 h. The mixture was …
Number of citations: 28 link.springer.com
M al-Rashida, G Batool, A Sattar, SA Ejaz… - European Journal of …, 2016 - Elsevier
… However when 2-amino-6-chloro-3-formylchromone was condensed with 4-, 3-, and 2-… unexpected self-condensation product of 2-amino-6-chloro-3-formylchromone (49) Fig. 1. …
Number of citations: 27 www.sciencedirect.com
E Sathiyamoorthi, JH Lee, Y Tan… - Frontiers in Cellular and …, 2023 - ncbi.nlm.nih.gov
… 2-Amino-6-chloro-3-formylchromone An external file that holds a picture, illustration, etc. Object name is fcimb-13-1234668-i002.jpg >500 128.7 123.8 >500 114.3 112.2 …
Number of citations: 1 www.ncbi.nlm.nih.gov
JH Lee, YG Kim, Y Kim, J Lee - Microbiology Spectrum, 2023 - Am Soc Microbiol
Candida species are the most common cause of fungal infections, and thus the emergence of antifungal-resistant species and biofilm formation by Candida further threatens the limited …
Number of citations: 3 journals.asm.org
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
1A 10604-6 2-CHLORO-6-NITROBENZALDEHYDE, 97% 11A 12809-0 3-ETHOXY-4-HYDROXYBENZALDEHYDE, 99% 21A 13871-1 2, 4, 6-TRIMETHOXYBENZALDEHYDE, 98% 2A …
Number of citations: 2 citeseerx.ist.psu.edu
DE Verdugo - 2003 - search.proquest.com
Elaboration of cytosolic and cell surface biomolecules by sulfation can modulate receptor-mediated binding events in both normal and pathological functions. The enzymes that sulfate …
Number of citations: 2 search.proquest.com

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